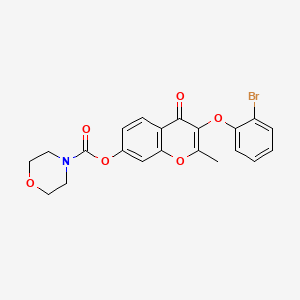
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMVC, and it belongs to the class of chromenone derivatives. BMVC has a unique chemical structure that makes it an attractive candidate for various research studies.
Scientific Research Applications
Antioxidant Activity
Bromophenols, similar to the compound , have been shown to possess potent antioxidant effects. For instance, Olsen et al. (2013) found that certain bromophenols isolated from the red algae Vertebrata lanosa demonstrated significant antioxidant activity in both biochemical and cellular assays (Olsen et al., 2013). Similarly, bromophenols isolated from the red alga Rhodomela confervoides also exhibited substantial antioxidant properties (Li et al., 2011).
Antimicrobial and Anticancer Properties
Compounds structurally related to 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate have been investigated for their antimicrobial properties. For instance, a study by Makawana et al. (2012) synthesized pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives bearing a 2‐thiophenoxyquinoline nucleus, which showed activity against various bacterial and fungal species (Makawana et al., 2012). Another study highlighted the synthesis and evaluation of bromophenols for their antioxidant and radical scavenging activities, which also suggests potential in cancer treatment (Balaydın et al., 2010).
DNA Interaction and Biochemical Implications
Research by Sakthikumar et al. (2019) on morpholine-based metal(ii) complexes, which are structurally akin to the compound , demonstrated their ability to interact with DNA and BSA (bovine serum albumin). These complexes exhibited potent DNA cleavage efficacy and significant radical scavenging activity, indicating potential pharmacological implications (Sakthikumar et al., 2019).
Synthesis and Chemical Applications
The synthesis and application of similar chromene derivatives have been extensively studied. For instance, Wen et al. (2012) described a method for preparing methyl 4-oxo-2-(trifluoromethyl)-chromene-3-carboxylate derivatives, demonstrating the versatility and potential of chromene derivatives in chemical synthesis (Wen et al., 2012).
properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO6/c1-13-20(29-17-5-3-2-4-16(17)22)19(24)15-7-6-14(12-18(15)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIEDLIKWFUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



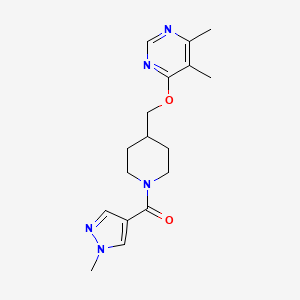
![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)
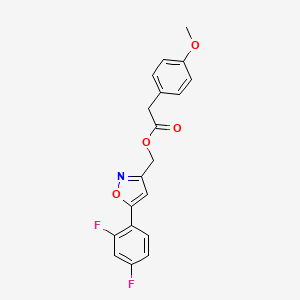
![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)
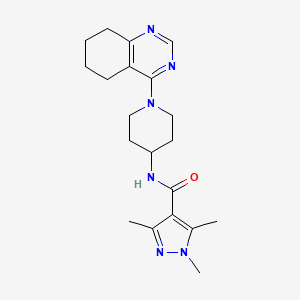
![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)
![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)
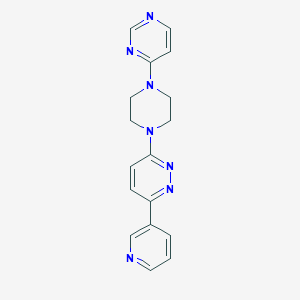

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)